molecular formula C7H11BrF2O B13619131 4-(Bromomethyl)-4-(difluoromethyl)oxane

4-(Bromomethyl)-4-(difluoromethyl)oxane

Cat. No.: B13619131
M. Wt: 229.06 g/mol
InChI Key: CJITVDLHSJRICO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-(difluoromethyl)oxane is an organic compound that features both bromine and fluorine substituents on an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-(difluoromethyl)oxane typically involves the halogenation of a precursor oxane compound. One possible route is the bromination of 4-methyl-4-(difluoromethyl)oxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction might be carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, continuous flow reactors might be employed to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4-(difluoromethyl)oxane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: The difluoromethyl group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-4-(difluoromethyl)oxane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or intermediate in the study of biological processes.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-(difluoromethyl)oxane depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-4-(difluoromethyl)oxane
  • 4-(Bromomethyl)-4-(trifluoromethyl)oxane
  • 4-(Bromomethyl)-4-(fluoromethyl)oxane

Uniqueness

4-(Bromomethyl)-4-(difluoromethyl)oxane is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C7H11BrF2O

Molecular Weight

229.06 g/mol

IUPAC Name

4-(bromomethyl)-4-(difluoromethyl)oxane

InChI

InChI=1S/C7H11BrF2O/c8-5-7(6(9)10)1-3-11-4-2-7/h6H,1-5H2

InChI Key

CJITVDLHSJRICO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CBr)C(F)F

Origin of Product

United States

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